molecular formula C17H12ClFN4O2 B2491562 5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008273-73-1

5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2491562
CAS No.: 1008273-73-1
M. Wt: 358.76
InChI Key: BMFSPEGDPKKYKV-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core substituted with chlorophenyl and fluorophenyl groups.

Mechanism of Action

Target of Action

The primary targets of STL124785 are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of STL124785 . These factors can include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives with different substituents. What sets 5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart is its unique combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 5-(4-bromophenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
  • 5-(4-methylphenyl)-1-[(3-fluorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(3-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c18-11-4-6-13(7-5-11)23-16(24)14-15(17(23)25)22(21-20-14)9-10-2-1-3-12(19)8-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFSPEGDPKKYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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